molecular formula C9H16N2S B2684879 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine CAS No. 1266776-78-6

2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine

Cat. No.: B2684879
CAS No.: 1266776-78-6
M. Wt: 184.3
InChI Key: BFPJCSLSQJEZMP-UHFFFAOYSA-N
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Description

“2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C9H16N2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing two heteroatoms (one sulfur atom and one nitrogen atom), attached to an ethan-1-amine group . The thiazole ring is substituted at the 2-position with a tert-butyl group .

Scientific Research Applications

  • Synthesis and Crystal Structure in Antitumor Activity :

    • A derivative of the compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, demonstrated significant antitumor activity, particularly against the Hela cell line with an IC50 value of 26 μM. This indicates potential applications in cancer research and treatment (叶姣 et al., 2015).
  • Versatile Intermediate for Asymmetric Synthesis of Amines :

    • The compound N-tert-Butanesulfinyl imines, a class to which 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine belongs, are valuable intermediates in the asymmetric synthesis of a variety of amines. They have applications in the synthesis of amino acids, amino alcohols, and other important amine structures (Ellman et al., 2002).
  • Nucleophilic Substitutions and Radical Reactions in Organic Chemistry :

    • tert-Butyl phenylazocarboxylates, related to the compound , are versatile in synthetic organic chemistry. They can undergo nucleophilic substitutions and radical reactions, indicating the compound's potential in diverse organic synthesis applications (Jasch et al., 2012).
  • Self-Assembly in Molecular Arrays :

    • Compounds like 4-tert-butylbenzoic acid, which share structural similarities with the compound, are capable of forming layered molecular arrays via hydrogen bonding. This suggests potential applications in the development of new materials and molecular structures (Armstrong et al., 2002).
  • Applications in Excited-State Intramolecular Proton Transfer :

    • A derivative, N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide (DHBIA), showed aggregation-induced emission enhancement due to restricted intramolecular motion, pointing towards applications in photophysical studies and material sciences (Qian et al., 2007).
  • Synthesis and Characterization in Metal Complex Chemistry :

    • A novel amine-thiolate ligand, related to the compound, showed potential applications in the synthesis of dinuclear complexes of metals like Fe, Co, and Ni. This implies its use in inorganic chemistry and material science (Kersting et al., 1999).
  • Divalent Ytterbium Complexes in Catalysis :

    • Divalent Ytterbium complexes containing similar ligand structures have been used as catalysts in reactions like hydrophosphination and hydroamination of styrene (Basalov et al., 2014).

Future Directions

The future research directions for “2-(2-Tert-butyl-1,3-thiazol-4-yl)ethan-1-amine” and similar compounds could include further exploration of their potential biological activities, such as antibacterial properties , and the development of efficient synthetic methods for these compounds.

Properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJCSLSQJEZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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